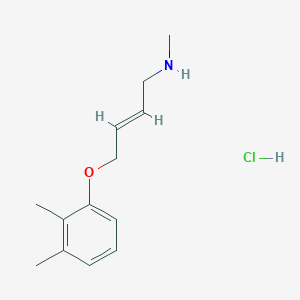![molecular formula C18H20N2O2 B5976051 N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide](/img/structure/B5976051.png)
N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by its unique molecular structure, which includes an anilino group, a benzamide group, and a propan-2-yl linkage. This compound is of interest due to its potential biological activities and its role in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide typically involves the reaction of 2-ethylaniline with benzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then coupled with a propan-2-yl group to yield the final product. The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The anilino and benzamide groups can participate in substitution reactions with various electrophiles and nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound .
Scientific Research Applications
N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-ethylanilino)-1-oxopropan-2-yl]carbamic acid tert-butyl ester: This compound shares a similar structure but includes a carbamic acid ester group.
N-(1-anilino-1-oxo-2-propanyl)benzamide: Another structurally related compound with similar chemical properties.
Uniqueness
N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
N-[1-(2-ethylanilino)-1-oxopropan-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-14-9-7-8-12-16(14)20-17(21)13(2)19-18(22)15-10-5-4-6-11-15/h4-13H,3H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGENMRFXUGQXKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C(C)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(2-HYDROXYPHENYL)-5-{[2-(2-HYDROXYPHENYL)-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-5-YL]OXY}-1H-ISOINDOLE-1,3(2H)-DIONE](/img/structure/B5975981.png)
methanone](/img/structure/B5975988.png)
![1-[3-(BENZYLOXY)-4-METHOXYPHENYL]-N-{4-[(2-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}METHANIMINE](/img/structure/B5975993.png)
![[3-(3,4-Difluorophenyl)-1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl]-(1-ethylpyrazol-4-yl)methanone](/img/structure/B5975999.png)
![2-[(4-nitrobenzoyl)amino]-5-propyl-3-thiophenecarboxamide](/img/structure/B5976010.png)
![N-(6-methoxy-1,3-benzothiazol-2-yl)-2-[(5-methyl-1H-1,3-benzodiazol-2-yl)sulfanyl]acetamide](/img/structure/B5976015.png)
![1-(2-fluorophenyl)-N-[1-(3-methoxybenzyl)-3-piperidinyl]cyclopropanecarboxamide](/img/structure/B5976018.png)
![2-[1-cyclohexyl-4-(2,5-difluorobenzyl)-2-piperazinyl]ethanol](/img/structure/B5976020.png)
![N-(5-Chloro-2-methylphenyl)-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B5976023.png)
![3-{[4-(4-chlorophenoxy)-1-piperidinyl]carbonyl}-1-phenyl-2-pyrrolidinone](/img/structure/B5976042.png)


![5-(1-piperidinylcarbonyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinolin-6-one](/img/structure/B5976064.png)

